molecular formula C7H10F3NO2S B14688014 5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid CAS No. 31185-62-3

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid

Katalognummer: B14688014
CAS-Nummer: 31185-62-3
Molekulargewicht: 229.22 g/mol
InChI-Schlüssel: MYOSTGLTYLGUNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid is a unique organic compound characterized by its thiazolidine ring, which is substituted with a trifluoromethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 5,5-dimethyl-2-thiazolidinone with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazolidine derivatives

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-2-thiazolidinone: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.

    2-(Trifluoromethyl)-4-thiazolidinecarboxylic acid: Similar structure but without the dimethyl substitution, which may affect its reactivity and stability.

Uniqueness

5,5-Dimethyl-2-(trifluoromethyl)-4-thiazolidinecarboxylic acid is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

31185-62-3

Molekularformel

C7H10F3NO2S

Molekulargewicht

229.22 g/mol

IUPAC-Name

5,5-dimethyl-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H10F3NO2S/c1-6(2)3(4(12)13)11-5(14-6)7(8,9)10/h3,5,11H,1-2H3,(H,12,13)

InChI-Schlüssel

MYOSTGLTYLGUNS-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(NC(S1)C(F)(F)F)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.